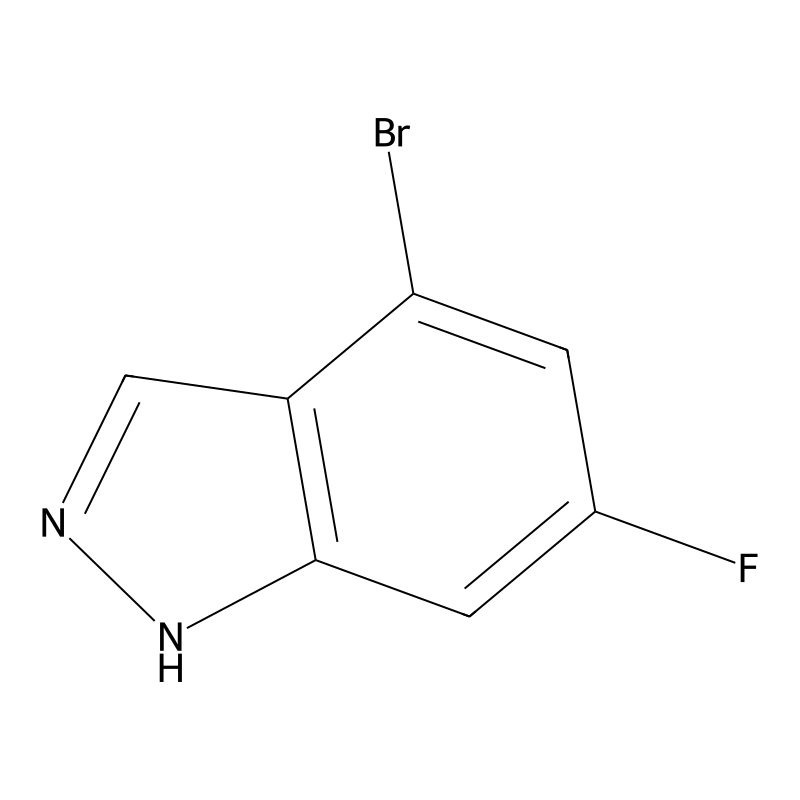

4-Bromo-6-fluoro-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phosphoinositide 3-Kinase (PI3K) Inhibitors

Field: Medicinal Chemistry

Application: 4-Bromo-6-fluoro-1H-indazole is used in the preparation of PI3 kinase inhibitors. PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an attractive target for therapeutic interventions.

Synthesis of Indazoles

Field: Organic Chemistry

Application: 4-Bromo-6-fluoro-1H-indazole might be used in the synthesis of indazoles.

Dye-Sensitized Solar Cells (DSSCs)

4-Bromo-6-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its molecular formula and a molar mass of approximately 215.02 g/mol. This compound features a unique combination of bromine and fluorine substituents, contributing to its distinct chemical properties and biological activities. Indazoles are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

- Substitution Reactions: The halogen atoms (bromine and fluorine) can be replaced with various functional groups through nucleophilic or electrophilic substitution.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives, expanding its utility in synthetic organic chemistry.

- Cyclization Reactions: It can participate in cyclization reactions, forming more complex heterocyclic structures.

These reactions are often facilitated by common reagents such as organometallic compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

The biological activity of 4-Bromo-6-fluoro-1H-indazole has been the subject of various studies, highlighting its potential as a pharmaceutical compound. It has shown promise in:

- Anticancer Activity: Indazole derivatives are being investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains .

- Bromination: Introduction of the bromine atom using N-bromosuccinimide under controlled conditions.

- Fluorination: The addition of a fluorine atom, often utilizing reagents like N-fluorobenzenesulfonimide.

- Cyclization: Formation of the indazole ring through condensation reactions involving appropriate amines or other nitrogen-containing compounds.

These methods are favored for their efficiency and high yield, making them suitable for large-scale industrial production .

4-Bromo-6-fluoro-1H-indazole has several applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals with potential therapeutic effects.

- Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).

- Biological Research: It is utilized in studies investigating enzyme interactions and receptor binding to elucidate mechanisms of action .

Interaction studies involving 4-Bromo-6-fluoro-1H-indazole focus on its binding affinity to various biological targets. Notable findings include:

- Enzyme Inhibition: The compound has been identified as a potential inhibitor of specific cytochrome P450 enzymes, which play critical roles in drug metabolism.

- Receptor Binding: Research indicates that it may interact with various receptors involved in signaling pathways relevant to cancer and inflammation .

4-Bromo-6-fluoro-1H-indazole can be compared with several similar compounds, highlighting its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-indazole | Lacks fluorine; simpler structure | Less reactive due to fewer halogen substituents |

| 6-Fluoro-1H-indazole | Lacks bromine; different halogen profile | May exhibit different biological activities |

| 4-Bromo-3-iodo-1H-indazole | Contains iodine instead of fluorine | Different reactivity patterns |

| 4-Bromo-5-fluoro-1-methyl-1H-indazole | Methyl group alters sterics; similar halogenation | Potentially different pharmacokinetics |

The unique combination of bromine and fluorine in 4-Bromo-6-fluoro-1H-indazole enhances its reactivity and biological profile compared to these similar compounds .